molecular formula C17H14N2O3 B5780043 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide

2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5780043
M. Wt: 294.30 g/mol
InChI Key: YZSVYHGMBYPHSQ-RAXLEYEMSA-N
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Description

2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CHMA, and its chemical formula is C18H15N2O3. CHMA is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities and potential therapeutic applications.

Scientific Research Applications

Corrosion Inhibition

Research by Abu-Rayyan et al. (2022) explored the use of 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide (ACR-2) as a corrosion inhibitor for copper in nitric acid solutions. This study utilized both chemical and electrochemical methods to demonstrate the effectiveness of ACR-2, showing it as an effective mixed-type inhibitor. The study also involved theoretical computations and experimental findings using density functional theory (DFT) and Monte Carlo simulations (MC) (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide. These compounds exhibited distinct optical properties due to their specific stacking modes. The study found that these compounds, particularly when ground, displayed a notable red-shift in their emission peaks. This transformation from crystalline to amorphous phase was evidenced by differential scanning calorimetry and powder X-ray diffractometry, highlighting their potential in mechanofluorochromic applications (Song et al., 2015).

Novel Diastereoselective Synthesis

Bondock et al. (2014) conducted a novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, closely related to the target compound. This synthesis involved a one-pot reaction and resulted in compounds whose structures were confirmed through various spectroscopic methods. This research contributes to the methodology of synthesizing complex acrylamides (Bondock et al., 2014).

Cytotoxicity Studies

Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides. These compounds were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential use of these compounds in cancer research (Hassan et al., 2014).

Anti-breast Cancer Activity

Ghorab and Alsaid (2015) investigated the anti-breast cancer activity of 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives. This research indicated significant cytotoxic activity against the MCF7 breast cancer cell line, suggesting the potential of these derivatives in medicinal applications (Ghorab & Alsaid, 2015).

properties

IUPAC Name

(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-16-8-2-12(3-9-16)10-13(11-18)17(21)19-14-4-6-15(20)7-5-14/h2-10,20H,1H3,(H,19,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSVYHGMBYPHSQ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chembrdg-BB 5739805

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide
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2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide
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2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide
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2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide
Reactant of Route 5
2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide

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